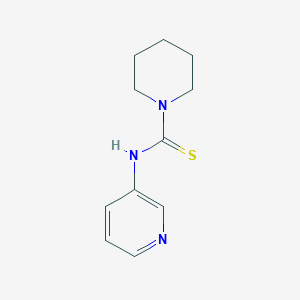

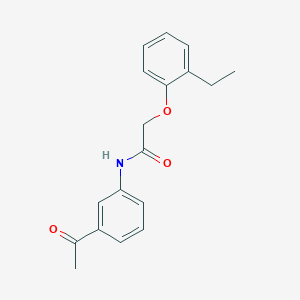

![molecular formula C17H24N4O3S B5526581 N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide involves complex chemical processes aiming at achieving desired molecular configurations for specific activities. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their potential in inhibiting certain enzymes, showcasing the intricate methods and objectives in the synthesis of such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of derivatives, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, demonstrate the diversity in conformations that can influence the compound's physical and chemical properties. These studies highlight the importance of torsion angles and hydrogen bonding in defining the molecular structure (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide and its analogs are pivotal in modifying their properties for specific applications. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones indicates the potential for structural and functional diversity through chemical reactions (Králová et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for their application in various fields. For instance, the crystal structure of N-(3,4-Dimethylphenyl)methanesulfonamide helps in understanding the compound's interaction potential and stability under different conditions (Gowda, Foro, & Fuess, 2007).

科学的研究の応用

Molecular and Supramolecular Structures

Research on derivatives of methane-, benzene-, and toluenesulfonamide has explored their molecular and supramolecular structures, highlighting the significance of sulfonamide derivatives in understanding ligand-metal coordination and their potential applications in the design of new materials and catalysts (Danielle L Jacobs et al., 2013).

Green Chemistry Applications

Sulfonamide derivatives have also been explored for their green chemistry applications. For example, the synthesis of specific sulfonamide derivatives has been studied for its green metric evaluation, offering a more environmentally friendly approach to chemical synthesis and highlighting the role of these compounds in sustainable chemistry practices (Rohidas Gilbile et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the structural analysis of sulfonamide compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has been critical in understanding drug design and biological activity. These studies contribute to the development of new drugs and therapeutic agents by elucidating the interaction mechanisms at the molecular level (B. Gowda et al., 2007).

Metal-Free C-C Bond Formation

The role of sulfonamide derivatives in facilitating metal-free approaches for C-C bond formation has been highlighted, showcasing their importance in organic synthesis. Such research points to the utility of these compounds in developing novel synthetic methodologies that are less reliant on metal catalysts, which is beneficial for reducing costs and environmental impact (Om P. S. Patel et al., 2016).

Ionic Liquid Applications

Studies on sulfonamide derivatives in the context of ionic liquids have revealed their significant impact on gas solubility and interactions, contributing to advancements in areas such as gas purification, storage, and separation technologies (J. Anthony et al., 2005).

特性

IUPAC Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-10(2)13-8-21(9-16(13)20-25(4,23)24)17(22)12-5-6-14-15(7-12)19-11(3)18-14/h5-7,10,13,16,20H,8-9H2,1-4H3,(H,18,19)/t13-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYYZCLZUJGINR-XJKSGUPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

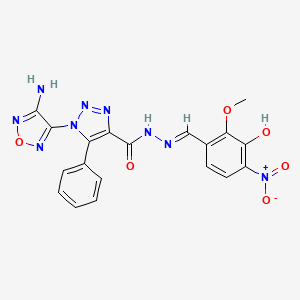

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)

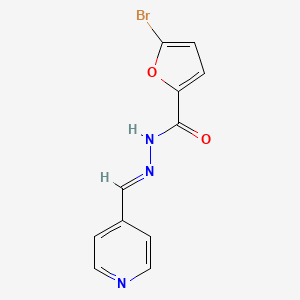

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

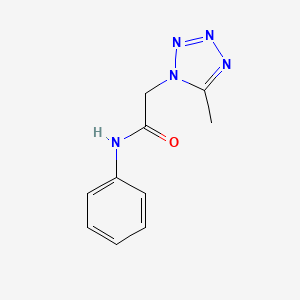

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)